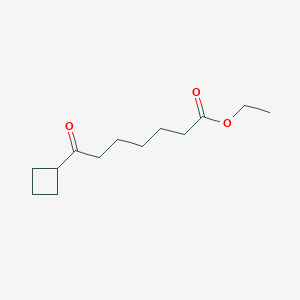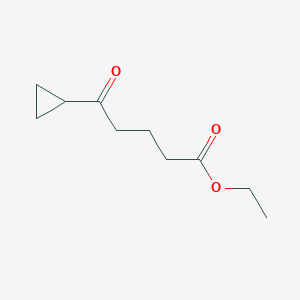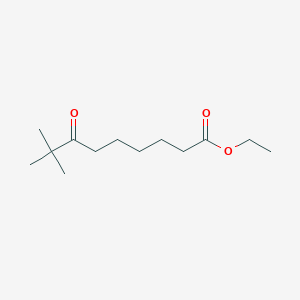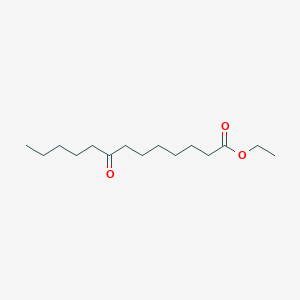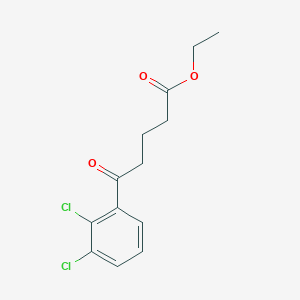
Ethyl 5-(2,3-dichlorophenyl)-5-oxovalerate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-(2,3-dichlorophenyl)-5-oxovalerate appears to be a chemical compound. However, there is limited information available about this specific compound12.
Synthesis Analysis
The synthesis of similar compounds often involves complex chemical reactions3. However, the specific synthesis process for Ethyl 5-(2,3-dichlorophenyl)-5-oxovalerate is not readily available in the sources I found.
Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques such as X-ray crystallography, NMR spectroscopy, and computational methods4. However, the specific molecular structure analysis for Ethyl 5-(2,3-dichlorophenyl)-5-oxovalerate is not provided in the sources I found.
Chemical Reactions Analysis
Chemical reactions involving similar compounds have been studied5. However, specific chemical reactions involving Ethyl 5-(2,3-dichlorophenyl)-5-oxovalerate are not mentioned in the sources I found.
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various experimental and computational methods9. However, the specific physical and chemical properties of Ethyl 5-(2,3-dichlorophenyl)-5-oxovalerate are not provided in the sources I found.Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Ethyl 5-(2,3-dichlorophenyl)-5-oxovalerate has been involved in the synthesis and crystal structure analysis of complex compounds. For instance, the crystal structure of a related compound, ethyl 3-(4-chlorophenyl)-3,4-dihydro-6- methyl-4-oxo-2-(pyrrolidin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate, has been studied, revealing insights into the structural properties of similar ethyl ester compounds (Hu Yang, 2009).
Reactivity and Chemical Behavior
- Research on the reactivity of ethyl 5-(2,3-dichlorophenyl)-5-oxovalerate and similar compounds has led to discoveries of novel reactions and products. For example, the reaction of hydrogen peroxide with ethyl 4-oxovalerate yielded ethyl 4,4-dihydroperoxyvalerate, highlighting the compound's potential in chemical synthesis (R. Cubbon & C. Hewlett, 1968).
Advanced Oxidation Processes
- Ethyl 5-(2,3-dichlorophenyl)-5-oxovalerate has been studied in the context of advanced oxidation processes for wastewater treatment. The study of similar compounds like 2,4-dichlorophenoxyacetic acid revealed transient products during mineralization, offering insights into the degradation pathways and environmental implications (Yunfu. Sun & J. Pignatello, 1993).
Anticancer Research
- Ethyl esters related to ethyl 5-(2,3-dichlorophenyl)-5-oxovalerate have been synthesized and evaluated for their potential anticancer properties. A study on novel 1,2,4-triazolin-3-one derivatives showed significant activity against various human tumor cell lines, indicating the potential of such compounds in cancer research (P. Kattimani et al., 2013).
Polymorphism and Pharmaceutical Development
- Ethyl 5-(2,3-dichlorophenyl)-5-oxovalerate’s analogs have been characterized for polymorphic forms in pharmaceutical development. This includes studies on spectroscopic and diffractometric techniques to understand the subtle structural differences crucial for drug formulation (F. Vogt et al., 2013).
Crystal and Molecular Structure Studies
- Detailed structural studies, such as crystal and molecular structure analysis of compounds similar to ethyl 5-(2,3-dichlorophenyl)-5-oxovalerate, have been conducted. These studies provide valuable information on molecular interactions and stability, which is important for understanding the properties and potential applications of such compounds (D. Achutha et al., 2017).
Safety And Hazards
Direcciones Futuras
The future directions of research on a compound can depend on many factors, including its potential applications in fields like medicine or materials science12. However, specific future directions for research on Ethyl 5-(2,3-dichlorophenyl)-5-oxovalerate are not provided in the sources I found.
Please note that this information is based on the limited sources available and may not fully address your query. For more detailed information, you may want to consult a specialist or conduct further research.
Propiedades
IUPAC Name |
ethyl 5-(2,3-dichlorophenyl)-5-oxopentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl2O3/c1-2-18-12(17)8-4-7-11(16)9-5-3-6-10(14)13(9)15/h3,5-6H,2,4,7-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHVRXUCTWJXLNS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=O)C1=C(C(=CC=C1)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30645741 |
Source


|
| Record name | Ethyl 5-(2,3-dichlorophenyl)-5-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30645741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(2,3-dichlorophenyl)-5-oxovalerate | |
CAS RN |
898777-87-2 |
Source


|
| Record name | Ethyl 5-(2,3-dichlorophenyl)-5-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30645741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







